molecular formula C21H15N5O3S2 B1672547 gw8510 CAS No. 222036-17-1

gw8510

Cat. No.: B1672547
CAS No.: 222036-17-1
M. Wt: 449.5 g/mol
InChI Key: CDNIYBIKHDLGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW8510 is a small molecule initially developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, with an IC50 of 10 nM . It also inhibits CDK1 (IC50 = 110 nM) and CDK4 (IC50 = 130 nM) but with reduced potency . Beyond its kinase-inhibitory role, this compound has been repositioned as a ribonucleotide reductase M2 (RRM2) inhibitor, showing efficacy in colorectal cancer (CRC) by promoting RRM2 proteasomal degradation and inducing autophagy-dependent cell death . Additionally, this compound upregulates insulin expression in pancreatic alpha cells via p53 transcriptional activation, mediated by JNK and p38 pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW8510 involves the reaction of 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is supplied as a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: GW8510 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazoloindole derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

Cancer Research

GW8510 has been investigated for its anticancer properties across various cancer types. Notably, it has shown effectiveness against colorectal cancer (CRC) cells, including LoVo, HCT15, DLD-1, and HT-29 cell lines.

Case Study: Colorectal Cancer

  • Objective : To assess the anticancer effects of this compound on CRC cells.
  • Findings : this compound exhibited potent activity against CRC cell lines, with p53 wild-type cells being more sensitive than p53 mutant cells. The compound induced G2/M cell cycle arrest regardless of p53 status, indicating its potential as a therapeutic agent in CRC treatment .
Cell Linep53 StatusSensitivity to this compound
LoVoWild-typeHigh
HCT15MutantModerate
DLD-1MutantModerate
HT-29MutantModerate

Diabetes Research

This compound has been studied for its ability to enhance insulin expression in pancreatic alpha cells. This application is particularly relevant for type 1 diabetes treatment.

Case Study: Insulin Expression

  • Objective : To investigate the effects of this compound on insulin expression in alpha cells.
  • Findings : Treatment with this compound increased insulin expression and secretion in both mouse alpha cells and human islets. The compound was shown to up-regulate p53 transcriptional activity, which is linked to insulin gene regulation .
Treatment DurationInsulin Expression Level (Relative Units)
Control1.0
3 Days7.0
5 Days9.5

Mechanistic Insights

This compound operates through multiple biochemical pathways:

  • Cell Cycle Regulation : By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to G2/M arrest and reduced cell proliferation.
  • p53 Pathway Activation : The compound enhances p53 activity through post-translational modifications, which stabilizes p53 and promotes its transcriptional targets .

Mechanism of Action

GW8510 exerts its effects by selectively inhibiting cyclin-dependent kinase-2 (CDK2). CDK2 is a positive regulator of eukaryotic cell-cycle progression and is mainly responsible for the transition from the G1 phase to the S phase. This compound competitively blocks the adenosine triphosphate (ATP) binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest at the G1/S transition .

Comparison with Similar Compounds

Tideglusib (TbGSK3β Inhibitor)

Parameter GW8510 Tideglusib
Target TbGSK3β (ATP-competitive) TbGSK3β (Time-dependent, ATP-competitive/non-competitive)
Mechanism Competitive inhibition, no time-dependence Time-dependent inhibition; switches from competitive to non-competitive
Physiological Activity IC50 ~6–60 nM IC50 ~60–100 nM
Clinical Relevance Studied in CRC and diabetes Investigated for neurodegenerative diseases

Key Findings :

  • Both inhibit TbGSK3β, but this compound lacks time-dependence. Tideglusib’s "insurmountable" inhibition (non-competitive post-preincubation) is linked to therapeutic success in chronic diseases .
  • Under physiological ATP conditions, this compound and tideglusib show comparable potency, but mechanistic differences may influence drug design .

CDK 1/2 Inhibitor III

Parameter This compound CDK 1/2 Inhibitor III
Structural Interaction Binds Met25 backbone in LmajGSK-3 Lacks Met25 interaction
Selectivity Broader (CDK1/2/4, RRM2) Specific to CDK1/2
Applications CRC, diabetes, chemoprotection Primarily kinase research

Key Findings :

  • This compound’s additional interaction with Met25 may enhance target binding stability compared to CDK 1/2 Inhibitor III .

Gemcitabine (RRM2-Targeting Chemotherapy)

Parameter This compound Gemcitabine
Target RRM2 degradation RRM2 inhibition (nucleotide analog)
Synergy Enhances gemcitabine sensitivity in pancreatic cancer Often used alone or in combination
Resistance Mechanism Overcomes RRM2-mediated resistance Resistance common via RRM2 upregulation

Key Findings :

  • This compound synergizes with gemcitabine, reducing PANC-1 cell viability and migration .
  • This compound’s RRM2 degradation mechanism may circumvent gemcitabine resistance .

Palbociclib (CDK4/6 Inhibitor)

Parameter This compound Palbociclib
Selectivity CDK2 > CDK4/1 CDK4/6-specific
Cell Cycle Effect Induces G2/M arrest (p53-independent in CRC) Induces G1 arrest
Therapeutic Use Preclinical (CRC, diabetes) FDA-approved for breast cancer

Key Findings :

  • This compound’s G2/M arrest in CRC is independent of p53 status, broadening its applicability in p53-mutant cancers .

Context-Dependent Mechanisms

  • p53 Dependence : In pancreatic alpha cells, this compound activates p53 to upregulate insulin , whereas in CRC, its RRM2 inhibition and autophagy induction are p53-independent .
  • Autophagy vs. Apoptosis : this compound induces autophagy in CRC, which correlates with reduced apoptosis, unlike traditional chemotherapies that primarily trigger apoptosis .

Data Tables

Table 1: Kinase Inhibition Profile of this compound

Kinase IC50 (nM)
CDK2 10
CDK1 110
CDK4 130

Table 2: Comparative Efficacy in Cancer Models

Compound Cancer Type Mechanism Key Effect
This compound Colorectal RRM2 degradation, autophagy LC3-II accumulation
This compound Pancreatic Synergy with gemcitabine CI = 0.45 (synergistic)
Tideglusib Neurodegenerative TbGSK3β inhibition Time-dependent inhibition

Biological Activity

GW8510 is a synthetic compound classified as a cyclin-dependent kinase (CDK) inhibitor, primarily studied for its potential therapeutic applications in various diseases, including cancer and diabetes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications in clinical settings.

This compound has been shown to exert its biological effects through several key mechanisms:

  • Inhibition of Ribonucleotide Reductase (RRM2) :
    • This compound effectively downregulates RRM2, a crucial enzyme in DNA synthesis, which is often overexpressed in cancer cells leading to chemoresistance. This inhibition enhances the sensitivity of lung squamous cell carcinoma (LSCC) cells to gemcitabine, a common chemotherapeutic agent. The compound induces autophagy and apoptosis in these cells, suggesting a dual mechanism of action involving both cell survival pathways and apoptotic signals .
  • Activation of the p53 Pathway :
    • In pancreatic alpha cells, this compound increases insulin expression by activating the p53 transcriptional activity. This activation leads to upregulation of insulin gene (Ins2) expression through a JNK- and p38-dependent mechanism. The compound's role in enhancing p53 activity suggests potential applications in diabetes management by promoting insulin secretion from non-beta cells .
  • Cell Cycle Regulation :
    • By inhibiting CDK activity, this compound can induce cell cycle arrest in various cancer cell lines, thereby suppressing tumor growth. Studies have shown that treatment with this compound leads to significant reductions in cell proliferation across multiple cancer types .

Table 1: Summary of Biological Activities of this compound

Study Cell Type Concentration Effect Mechanism
Pancreatic Alpha Cells3.3 µMIncreased Insulin Expressionp53 Activation
Lung Squamous Cell Carcinoma10 µMSensitization to GemcitabineRRM2 Downregulation
Lung Cancer Cells0-10 µMSuppressed GrowthCDK Inhibition
T. brucei10 µMCompetitive InhibitionATP Competitive

Clinical Implications

The findings surrounding this compound's biological activity highlight its potential as a therapeutic agent in diverse medical contexts:

  • Cancer Therapy : The ability of this compound to sensitize cancer cells to chemotherapy by targeting RRM2 presents a promising strategy for overcoming drug resistance in LSCC and potentially other malignancies.
  • Diabetes Management : By enhancing insulin production through p53 pathway activation, this compound could offer new avenues for treating diabetes, particularly in cases where traditional therapies are ineffective.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which GW8510 exerts its effects on cell cycle regulation?

this compound modulates cell cycle progression via dual mechanisms: (1) activation of p53 transcriptional activity, leading to G1/S phase arrest in pancreatic alpha cells (demonstrated via flow cytometry and Hoechst staining) , and (2) inhibition of ribonucleotide reductase M2 (RRM2), reducing DNA synthesis and inducing cytotoxicity in colorectal cancer models (validated via Western blot and immunostaining) . Methodologically, researchers should combine flow cytometry for cell cycle profiling with protein expression assays (e.g., Western blot) to dissect context-specific mechanisms.

Q. How does this compound concentration affect cell viability, and what assays are suitable for quantifying this relationship?

Dose-response experiments reveal that this compound exhibits cytotoxicity in a concentration-dependent manner. For example:

  • At 4 μM, cell survival drops to <20% in colorectal cancer models .
  • Lower concentrations (0.5–2 μM) induce reversible cell cycle arrest without significant death . Researchers should use sulforhodamine B (SRB) or MTT assays for viability quantification and validate results with time-lapse microscopy to distinguish cytostatic vs. cytotoxic effects. Include dose ranges spanning 0.1–10 μM to capture threshold effects .

Advanced Research Questions

Q. How can contradictory findings on this compound’s phase-specific cell cycle effects (e.g., G1/S vs. G2/M arrest) be resolved experimentally?

Discrepancies may arise from cell type variability (e.g., pancreatic vs. cancer cells) or synchronization protocols. To address this:

  • Synchronize cells using serum starvation (G0/G1) or nocodazole (G2/M) before treatment.
  • Perform time-course flow cytometry (e.g., 6–24 hr post-treatment) to track dynamic phase shifts .
  • Compare protein markers (e.g., cyclin B1 for G2/M, p21 for G1/S) across models .

Q. What strategies validate this compound’s specificity toward RRM2 in cancer models, and how can off-target effects be minimized?

  • Conduct RRM2 knockdown/knockout experiments : If this compound’s efficacy diminishes in RRM2-deficient cells, specificity is confirmed .
  • Use isogenic cell lines (RRM2-wildtype vs. mutant) to isolate target-dependent effects.
  • Pair with proteomic profiling (e.g., mass spectrometry) to identify off-target interactions.
  • Optimize dosing to stay below 2 μM, where RRM2 inhibition dominates over nonspecific cytotoxicity .

Q. How does this compound’s inhibitory efficiency compare to other CDK/RRM2 inhibitors (e.g., Tideglusib) under varying pretreatment conditions?

In Trypanosoma brucei models, this compound shows weaker inhibition (≤40% at 30-min pretreatment) compared to Tideglusib (>80%) . To ensure fair comparisons:

  • Standardize pretreatment duration (e.g., 30 min vs. 0 min) and assay conditions (e.g., ATP levels, pH).
  • Use dose-escalation studies to calculate IC50 values for head-to-head efficacy benchmarking .

Methodological & Data Analysis Questions

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • For viability Fit a four-parameter logistic curve to estimate IC50 and Hill coefficients.
  • For cell cycle distribution: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare phase percentages across doses .
  • Report variability using 95% confidence intervals and replicate experiments ≥3 times .

Q. How should researchers design protocols to ensure reproducibility in this compound studies?

  • Document critical parameters : Solvent (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatment).
  • Share raw data (e.g., flow cytometry FCS files) and analysis scripts in public repositories .

Q. Ethical & Reporting Standards

Q. How can researchers transparently report conflicting data on this compound’s mechanisms?

  • Use the ARRIVE guidelines to detail experimental conditions (e.g., cell lines, assay protocols) .
  • In discussion sections, explicitly address contradictions (e.g., cell type-specific p53 vs. RRM2 effects) and propose follow-up studies .

Q. What ethical considerations apply when publishing this compound-related findings?

  • Disclose funding sources and potential conflicts of interest (e.g., patent filings) .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets and code .

Properties

IUPAC Name

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNIYBIKHDLGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222036-17-1
Record name GW8510
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a 25 ml round bottom flask was added a stir bar, 246 mg (1.00 mmol) of 8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one, 249 mg (1.00 mmol) of sulfapyridine and 10 ml of ethanol. The flask was fitted with a water-cooled reflux condenser, and the mixture was heated to reflux using an oil bath with stirring for 18 h. The reaction was allowed to cool and was filtered. The precipitate was washed with excess ethanol and dried under vacuum to yield 321 mg (71%) of the title compound: 1H NMR (DMSO-d6): δ11.9 (br s, 1H), 11.2 (d, 1H), 10.9 (s, 1H), 9.3 (s, 1H), 8.1 (d, 2H), 7.9 (m, 3H), 7.8 (m, 1H), 7.6 (d, 2H), 7.2 (d, 1H), 7.2 (d, 1H), 6.9 (t, 1H); C21H15N5O3S2: APCI−MS m/z 450 (M+H)+.
Name
8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

To a 25 ml round bottom flask was added a stir bar, 246 mg (1.00 mmol) of 8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one. 249 (1.00 mmol) of sulfapyridine and 10 ml of ethanol. The flask was fitted with a water-cooled reflux condenser, and the mixture was heated to reflux using an oil bath with stirring for 18 h. The reaction was allowed to cool and was filtered. The precipitate was washed with excess ethanol and dried under vacuum to yield 321 mg (71%) of the title compound: 1H NMR (DMSO-d6): δ 11.9 (br s, 1H), 11.2 (d, 1H), 10.9 (s, 1H), 9.3 (s, 1H), 8.1 (d, 2H), 7.9 (m 3H) 7.8 (m, 1H), 7.6 (d, 2H), 7.2 (d, 1H), 7.2 (d, 1H), 6.9 (t, 1H); C21H15N5O3S2: APCI−MS m/z 450 (M+H)+.
Name
8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Quantity
246 mg
Type
reactant
Reaction Step One
[Compound]
Name
249
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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